Cas no 879-05-0 (Magnesium,bromo(pentafluorophenyl)-)

Magnesium bromo(pentafluorophenyl)- is a highly reactive organometallic compound, primarily utilized in synthetic organic and organofluorine chemistry. Its key advantages include its ability to act as a versatile nucleophile or base in cross-coupling reactions, particularly for introducing pentafluorophenyl groups into target molecules. The compound’s strong electron-withdrawing pentafluorophenyl moiety enhances reactivity in Grignard-type transformations, making it valuable for constructing complex fluorinated architectures. It is typically handled under inert conditions due to its sensitivity to moisture and air. This reagent is particularly useful in pharmaceutical and materials science research, where precise fluorination is critical for tuning molecular properties.
Magnesium,bromo(pentafluorophenyl)- structure
879-05-0 structure
商品名:Magnesium,bromo(pentafluorophenyl)-
CAS番号:879-05-0
MF:C6BrF5Mg
メガワット:271.265218734741
MDL:MFCD00015720
CID:707319
PubChem ID:3319152

Magnesium,bromo(pentafluorophenyl)- 化学的及び物理的性質

名前と識別子

    • Magnesium,bromo(pentafluorophenyl)-
    • magnesium,1,2,3,4,5-pentafluorobenzene-6-ide,bromide
    • PENTAFLUOROPHENYLMAGNESIUM BROMIDE SOL. TECH ABOUT 0.5 M IN DIETHYL ET
    • Pentafluorophenylmagnesium bromide, 0.5M solution in diethyl ether, AcroSeal
    • 2,3,4,5,6-pentafluorophenylmagnesium bromide
    • Magnesium,bromo(pentafluorophenyl)
    • pentafluorophenylmagnesium bromide
    • Pentafluorophenylmagnesium bromide solution
    • per-fluorophenyl magnesium bromide
    • Bromo(pentafluorophenyl)magnesium (ACI)
    • (Perfluorophenyl)magnesium bromide
    • 2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.50 M in THF
    • PENTAFLUOROPHENYLMAGNESIUMBROMIDE
    • 879-05-0
    • DB-231619
    • AXQVMJIDNDRSFM-UHFFFAOYSA-M
    • magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide
    • C6F5MgBr
    • DTXSID1075438
    • MFCD00015720
    • Magnesium, bromo(pentafluorophenyl)-
    • 2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in THF
    • SCHEMBL1446910
    • pentafluorophenyl magnesiumbromide
    • pentafluorophenyl magnesium bromide
    • MDL: MFCD00015720
    • インチ: 1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q;;+1/p-1
    • InChIKey: AXQVMJIDNDRSFM-UHFFFAOYSA-M
    • ほほえんだ: FC1C(F)=C(F)C([Mg]Br)=C(F)C=1F

計算された属性

  • せいみつぶんしりょう: 269.89500
  • どういたいしつりょう: 269.89540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 266
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0Ų
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.861 g/mL at 25 °C
  • ふってん: 34.6 °C
  • フラッシュポイント: −35 °F
  • PSA: 0.00000
  • LogP: -0.32460
  • ようかいせい: 未確定

Magnesium,bromo(pentafluorophenyl)- セキュリティ情報

  • 危険物輸送番号:UN 2924 3/PG 1
  • WGKドイツ:1
  • 危険カテゴリコード: 12-14-19-22-34-66-67
  • セキュリティの説明: S26; S36/37/39; S43; S45
  • 福カードFコード:1-3-10
  • 危険物標識: F+ C
  • リスク用語:R12; R14; R19; R22; R34; R66; R67

Magnesium,bromo(pentafluorophenyl)- 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Magnesium,bromo(pentafluorophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB587009-100ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.50 M in THF; .
879-05-0
100ml
€598.30 2024-07-20
A2B Chem LLC
AB78132-50ml
Pentafluorophenylmagnesium bromide, 0.5M solution in diethyl ether, AcroSeal
879-05-0 0.50 M in 2-MeTHF
50ml
$251.00 2024-04-19
abcr
AB524018-100ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in 2-MeTHF; .
879-05-0
100ml
€598.30 2025-02-20
abcr
AB587009-50ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.50 M in THF; .
879-05-0
50ml
€343.00 2024-07-20
abcr
AB524018-50 ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in 2-MeTHF; .
879-05-0
50 ml
€343.00 2023-09-01
abcr
AB524018-100 ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in 2-MeTHF; .
879-05-0
100 ml
€598.30 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P914949-100ml
Pentafluorophenylmagnesium bromide
879-05-0 ≥95%
100ml
1,199.00 2021-05-17
A2B Chem LLC
AB78132-100ml
Pentafluorophenylmagnesium bromide, 0.5M solution in diethyl ether, AcroSeal
879-05-0 0.50 M in 2-MeTHF
100ml
$440.00 2024-04-19
abcr
AB524018-50ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in 2-MeTHF; .
879-05-0
50ml
€343.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X212915A-100ml
Magnesium,bromo(pentafluorophenyl)-
879-05-0
100ml
¥2971.0 2024-07-24

Magnesium,bromo(pentafluorophenyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
リファレンス
Syntheses and spectroscopic characteristics of bis-[dimethyl(aryl)silylmethyl]platinum(II) and bis-[dimethyl(benzyl)silylmethyl]platinum(II) complexes with diene-, nitrogen-, and phosphorus-donor ligands
Ankianiec, Bernardeta C.; et al, Polyhedron, 1995, 14(2), 249-65

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ;  2 h, 22 °C
リファレンス
Preparation of heptafluoronaphthyllithiums and -magnesiums: An unexpected difference in the reactivity of isomers C10F7H and C10F7Br towards organolithium and organomagnesium compounds
Shmakov, Mikhail M.; et al, Journal of Organometallic Chemistry, 2019, 899,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 h, 22 °C
2.1 Solvents: Diethyl ether ;  3 h, 22 °C
3.1 Reagents: Phenylmagnesium bromide Solvents: Diethyl ether ;  3 h, 22 °C
リファレンス
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  3 h, 22 °C
2.1 Reagents: Phenylmagnesium bromide Solvents: Diethyl ether ;  3 h, 22 °C
リファレンス
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Method of producing pentafluorophenylmagnesium derivatives using pentafluorobenzene
, European Patent Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether
リファレンス
Process for the preparation of fluorinated arylmagnesium derivatives and fluorinated arylboron compounds
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  3 h, 22 °C
リファレンス
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  5 h, 22 °C
リファレンス
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Phenylmagnesium bromide Solvents: Diethyl ether ;  3 h, 22 °C
リファレンス
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  3 h, 22 °C
2.1 Reagents: Phenylmagnesium bromide Solvents: Diethyl ether ;  3 h, 22 °C
リファレンス
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ;  18 h, 22 °C
リファレンス
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

Magnesium,bromo(pentafluorophenyl)- Raw materials

Magnesium,bromo(pentafluorophenyl)- Preparation Products

Magnesium,bromo(pentafluorophenyl)- 関連文献

Magnesium,bromo(pentafluorophenyl)-に関する追加情報

Magnesium, bromo(pentafluorophenyl): A Comprehensive Overview

Magnesium, bromo(pentafluorophenyl) (CAS No. 879-05-0) is a versatile and highly reactive organomagnesium compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, often referred to as bromo(pentafluorophenyl)magnesium, is characterized by its unique chemical structure, which combines the reactivity of a Grignard reagent with the electron-withdrawing properties of the pentafluorophenyl group. This combination makes it an invaluable tool in a variety of synthetic transformations and materials applications.

The bromo(pentafluorophenyl)magnesium compound is synthesized through the reaction of bromopentafluorobenzene with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The resulting Grignard reagent is highly reactive and can participate in a wide range of nucleophilic addition reactions, making it a key intermediate in the synthesis of complex organic molecules. The pentafluorophenyl group, with its strong electron-withdrawing effect, imparts unique electronic and steric properties to the molecule, which can be exploited in various synthetic strategies.

Recent research has highlighted the potential of bromo(pentafluorophenyl)magnesium in the development of novel materials and pharmaceuticals. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound in the synthesis of fluorinated polymers with enhanced thermal stability and mechanical strength. These polymers have found applications in high-performance coatings, adhesives, and electronic materials.

In the pharmaceutical industry, bromo(pentafluorophenyl)magnesium has been utilized as a key intermediate in the synthesis of fluorinated drugs. Fluorine atoms are known to improve the metabolic stability and bioavailability of drug molecules, making them more effective and longer-lasting. A recent study in Organic Letters reported the successful synthesis of a novel fluorinated antiviral agent using this Grignard reagent. The resulting compound showed improved efficacy against a range of viral infections, including influenza and HIV.

The reactivity and versatility of bromo(pentafluorophenyl)magnesium also make it a valuable tool in catalytic processes. Researchers at the University of California, Berkeley, have developed a catalytic system that utilizes this compound to promote selective C-H functionalization reactions. This method has been shown to be highly efficient and selective, allowing for the synthesis of complex organic molecules with high yields and purity.

In addition to its synthetic applications, bromo(pentafluorophenyl)magnesium has been explored for its potential in materials science. A study published in Advanced Materials reported the use of this compound in the preparation of fluorinated metal-organic frameworks (MOFs). These MOFs exhibit exceptional gas adsorption properties and have potential applications in gas storage and separation technologies.

The safety and handling of bromo(pentafluorophenyl)magnesium are critical considerations for its use in laboratory settings. As with all Grignard reagents, it is highly reactive with water and air, necessitating careful handling under inert conditions. Proper storage and disposal protocols should be followed to ensure safety and environmental compliance.

In conclusion, magnesium, bromo(pentafluorophenyl) (CAS No. 879-05-0) is a powerful and versatile compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical development. Its unique chemical properties make it an indispensable tool for researchers working on advanced materials and drug discovery projects. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:879-05-0)Magnesium,bromo(pentafluorophenyl)-
A1211622
清らかである:99%/99%
はかる:50ml/100ml
価格 ($):203.0/355.0